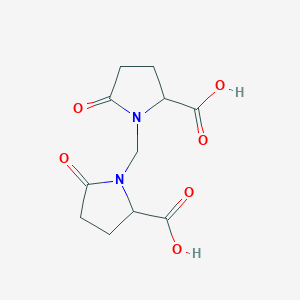
1-(2-Aminoethyl)-2-methoxy-2,4-dimethyl-1-aza-2-silacyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Aminoethyl)-2-methoxy-2,4-dimethyl-1-aza-2-silacyclopentane, also known as ADMA or 1,1,1,3,3,3-hexamethyldisilazane, is a chemical compound that has been widely used in scientific research. This compound is a derivative of the silazane family and has been extensively studied for its unique properties and applications in various fields of science.
Wirkmechanismus
1-(2-Aminoethyl)-2-methoxy-2,4-dimethyl-1-aza-2-silacyclopentane acts as a surface modifier and can be used to alter the properties of various materials. It has a unique ability to form a self-assembled monolayer on the surface of materials, which can improve their wettability, adhesion, and corrosion resistance. This compound can also be used as a precursor for the deposition of silicon-containing thin films.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile and is considered safe for use in laboratory experiments. However, its effects on biological systems are not well understood, and further research is needed to determine its potential impact on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2-Aminoethyl)-2-methoxy-2,4-dimethyl-1-aza-2-silacyclopentane in laboratory experiments is its ability to modify the surface properties of materials without significantly altering their bulk properties. This makes it an attractive option for researchers who want to study the effects of surface modifications on various materials.
However, this compound has some limitations in laboratory experiments. For example, it can be difficult to control the thickness of the self-assembled monolayer formed on the surface of materials. In addition, the deposition of silicon-containing thin films using this compound can be challenging, and alternative precursors may be needed for certain applications.
Zukünftige Richtungen
There are many potential future directions for research on 1-(2-Aminoethyl)-2-methoxy-2,4-dimethyl-1-aza-2-silacyclopentane. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the investigation of the biological effects of this compound and its potential use as a drug delivery agent.
Furthermore, this compound has the potential to be used in the development of new materials for various applications, including electronics, energy, and biomedical engineering. Research in these areas could lead to the development of new technologies and materials that could have a significant impact on society.
Conclusion
In conclusion, this compound is a unique compound that has been extensively studied for its properties and applications in various fields of science. Its ability to modify the surface properties of materials makes it an attractive option for researchers, and there are many potential future directions for research on this compound. However, further research is needed to fully understand its potential impact on biological systems and its potential use in various applications.
Synthesemethoden
1-(2-Aminoethyl)-2-methoxy-2,4-dimethyl-1-aza-2-silacyclopentane can be synthesized through the reaction of hexamethyldisilazane with ammonia, followed by methylation with dimethyl sulfate. This synthesis method is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
1-(2-Aminoethyl)-2-methoxy-2,4-dimethyl-1-aza-2-silacyclopentane has been used in various scientific research applications, including surface modification of materials, chemical vapor deposition, and as a reagent in organic synthesis. In addition, this compound has been used as a protective agent for biological samples during electron microscopy.
Eigenschaften
CAS-Nummer |
18441-77-5 |
|---|---|
Molekularformel |
C8H20N2OSi |
Molekulargewicht |
188.34 g/mol |
IUPAC-Name |
2-(2-methoxy-2,4-dimethylazasilolidin-1-yl)ethanamine |
InChI |
InChI=1S/C8H20N2OSi/c1-8-6-10(5-4-9)12(3,7-8)11-2/h8H,4-7,9H2,1-3H3 |
InChI-Schlüssel |
LQYCLWLZOFYFOY-UHFFFAOYSA-N |
SMILES |
CC1CN([Si](C1)(C)OC)CCN |
Kanonische SMILES |
CC1CN([Si](C1)(C)OC)CCN |
Andere CAS-Nummern |
18441-77-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B98538.png)




